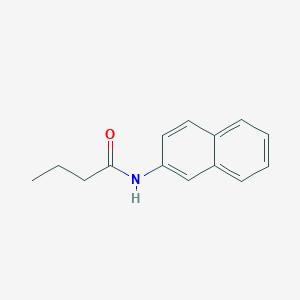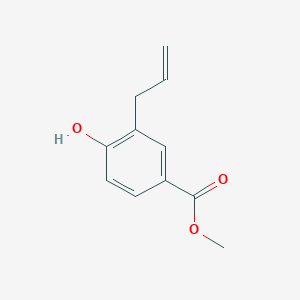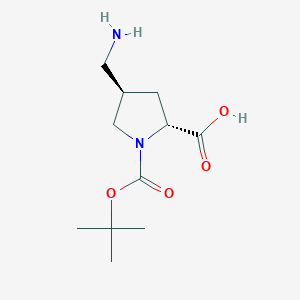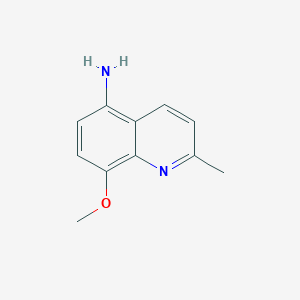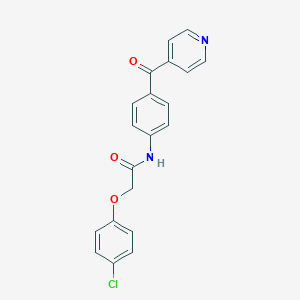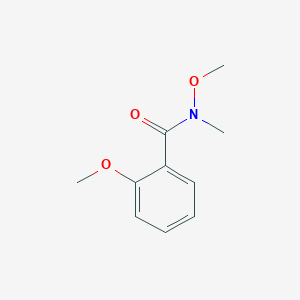![molecular formula C19H19N3 B182644 1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine CAS No. 796-57-6](/img/structure/B182644.png)
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine, commonly known as QPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QPD is a fluorescent dye that has been used as a probe for detecting the presence of metal ions, such as copper and zinc, in biological systems.
Mécanisme D'action
The mechanism of action of QPD is based on its ability to bind to metal ions. When QPD binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to detect the presence of metal ions in biological systems.
Effets Biochimiques Et Physiologiques
QPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro. QPD has also been shown to be stable in biological environments, making it a useful tool for studying metal ion binding in living systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of QPD is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of QPD is its limited solubility in water, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several future directions for research on QPD. One area of interest is the development of new biosensors that use QPD as a fluorescent probe for the detection of metal ions in biological systems. Another area of interest is the study of QPD in living systems, including its potential applications in imaging and diagnostics. Additionally, further research is needed to fully understand the biochemical and physiological effects of QPD in vivo.
Méthodes De Synthèse
QPD can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-bromoethyl)quinoline with 1,2-diaminobenzene in the presence of sodium hydride. This reaction results in the formation of QPD as a yellow powder.
Applications De Recherche Scientifique
QPD has been widely used as a fluorescent probe in scientific research. It has been used to detect the presence of metal ions in biological systems, such as copper and zinc. QPD has also been used to study the binding properties of metal ions to proteins and other biomolecules. Additionally, QPD has been used in the development of biosensors for the detection of metal ions.
Propriétés
Numéro CAS |
796-57-6 |
|---|---|
Nom du produit |
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine |
Formule moléculaire |
C19H19N3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C19H19N3/c1-22(2)19-10-8-14(13-17(19)20)7-9-15-11-12-21-18-6-4-3-5-16(15)18/h3-13H,20H2,1-2H3/b9-7+ |
Clé InChI |
ZPIGNYBULUNTNI-VQHVLOKHSA-N |
SMILES isomérique |
CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Autres numéros CAS |
796-57-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



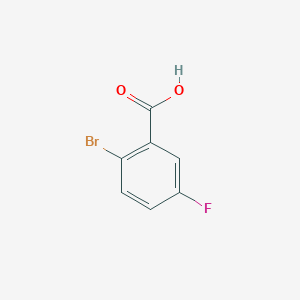

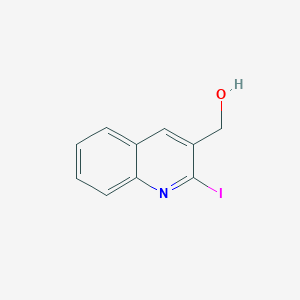
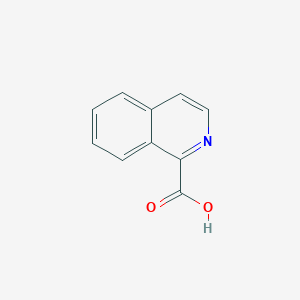
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
